3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one is a chemical compound with the molecular weight of 164.16 . It is a powder in physical form . The IUPAC name for this compound is 3-hydroxy-5-methyl-2-benzofuran-1 (3H)-one .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. One such method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans in good yields, catalyzed by indium (III) halides .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H8O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4,9,11H,1H3 .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones can provide benzofuran derivatives in moderate yields . Another reaction involves the isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols, providing 2-alkyl/benzyl benzofurans in excellent yields .Physical and Chemical Properties Analysis
This compound has a melting point range of 141-144 degrees Celsius . It is stored at a temperature of 4 degrees Celsius . The compound is a powder in physical form .Mechanism of Action
Target of Action
3-Hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one is a type of benzofuran compound . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . The primary targets of these compounds are often cancer cells, where they exhibit significant cell growth inhibitory effects .
Mode of Action
The interaction of this compound with its targets results in significant cell growth inhibitory effects . The compound interacts with the cancer cells, leading to an inhibition of their growth . The exact mode of action at the molecular level is still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell growth and proliferation . By inhibiting these pathways, the compound effectively slows down or stops the growth of cancer cells . The downstream effects include a reduction in tumor size and potentially, the prevention of metastasis .
Pharmacokinetics
Like other benzofuran compounds, it is expected to have good bioavailability
Result of Action
The result of the action of this compound is a significant reduction in the growth of cancer cells . This leads to a decrease in tumor size and potentially, the prevention of metastasis . These effects make it a promising candidate for the development of new anticancer drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Benzofuran compounds have attracted considerable attention due to their wide range of biological and pharmacological applications . They are potential natural drug lead compounds and have been used in the treatment of various diseases . Future research will likely continue to explore the therapeutic potential of these compounds, particularly in the field of antimicrobial agents .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups present in the benzofuran compound .
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been shown to have varying effects over time in laboratory settings .
Dosage Effects in Animal Models
Benzofuran compounds have been shown to have varying effects at different dosages in animal models .
Metabolic Pathways
Benzofuran compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Benzofuran compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Benzofuran compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one involves the condensation of 3-hydroxy-2-butanone with salicylaldehyde, followed by cyclization and dehydration.", "Starting Materials": [ "3-hydroxy-2-butanone", "salicylaldehyde", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Mix 3-hydroxy-2-butanone and salicylaldehyde in ethanol.", "Add sodium hydroxide to the mixture and heat under reflux for several hours.", "Cool the mixture and acidify with acetic acid.", "Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Concentrate the solution and purify the product by column chromatography." ] } | |
CAS No. |
63113-00-8 |
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.